An In-depth Technical Guide to 1,4-Diphenoxybutane: Structure, Properties, and Synthesis
An In-depth Technical Guide to 1,4-Diphenoxybutane: Structure, Properties, and Synthesis
Abstract
This technical guide provides a comprehensive overview of 1,4-diphenoxybutane (CAS No. 3459-88-9), a symmetrical diaryl ether. This document is intended for researchers, chemists, and professionals in drug development and materials science. It delves into the molecule's core chemical and physical properties, offers a detailed, field-proven protocol for its synthesis via the Williamson ether synthesis, and discusses its potential applications as a molecular scaffold and linker. The guide emphasizes the causal relationships behind experimental procedures, ensuring a blend of theoretical knowledge and practical application. All data and protocols are grounded in authoritative references to ensure scientific integrity.
Molecular Structure and Identification
1,4-Diphenoxybutane is an organic compound characterized by a central four-carbon aliphatic chain (butane) linked at its terminal positions to two phenoxy groups through ether linkages. This structure imparts a combination of flexibility from the butyl chain and rigidity and aromaticity from the phenyl rings.
The key identifiers for 1,4-diphenoxybutane are summarized below.
| Identifier | Value | Source |
| CAS Number | 3459-88-9 | [1] |
| Molecular Formula | C₁₆H₁₈O₂ | ECHEMI[1] |
| Molecular Weight | 242.31 g/mol | ECHEMI[1] |
| IUPAC Name | 1,4-diphenoxybutane | - |
| Canonical SMILES | C1=CC=C(C=C1)OCCCCOC2=CC=CC=C2 | - |
| InChIKey | PMVVWYMWJBCMMI-UHFFFAOYSA-N | - |
graph "1_4_Diphenoxybutane_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms C1 [label="C"]; O1 [label="O"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; O2 [label="O"]; C6 [label="C"];
// Benzene Ring 1 B1_C1 [label="C"]; B1_C2 [label="C"]; B1_C3 [label="C"]; B1_C4 [label="C"]; B1_C5 [label="C"]; B1_C6 [label="C"];
// Benzene Ring 2 B2_C1 [label="C"]; B2_C2 [label="C"]; B2_C3 [label="C"]; B2_C4 [label="C"]; B2_C5 [label="C"]; B2_C6 [label="C"];
// Butane Chain C2 -- C3 [len=1.0]; C3 -- C4 [len=1.0]; C4 -- C5 [len=1.0];
// Ether Linkages O1 -- C2 [len=1.0]; O2 -- C5 [len=1.0];
// Phenyl Group 1 Attachment O1 -- B1_C1 [len=1.0]; B1_C1 -- B1_C2; B1_C2 -- B1_C3; B1_C3 -- B1_C4; B1_C4 -- B1_C5; B1_C5 -- B1_C6; B1_C6 -- B1_C1;
// Phenyl Group 2 Attachment O2 -- B2_C1 [len=1.0]; B2_C1 -- B2_C2; B2_C2 -- B2_C3; B2_C3 -- B2_C4; B2_C4 -- B2_C5; B2_C5 -- B2_C6; B2_C6 -- B2_C1;
// Positioning - Manual adjustments for clarity B1_C1 [pos="0,0!"]; O1 [pos="1.5,0!"]; C2 [pos="2.5,0.5!"]; C3 [pos="3.5,-0.5!"]; C4 [pos="4.5,0.5!"]; C5 [pos="5.5,-0.5!"]; O2 [pos="6.5,0!"]; B2_C1 [pos="8,0!"]; }
Caption: 2D skeletal structure of 1,4-diphenoxybutane.
Physicochemical Properties
The physical and chemical properties of 1,4-diphenoxybutane are dictated by its molecular structure. The presence of two phenyl groups makes it a relatively nonpolar, hydrophobic molecule, while the ether linkages provide sites for hydrogen bonding with proton donors. The butyl chain allows for significant conformational flexibility.
| Property | Value | Notes |
| Physical State | Solid | Expected at room temperature |
| Boiling Point | ~385.5 °C at 760 mmHg | Predicted value |
| Melting Point | 98-100 °C | - |
| Solubility | Insoluble in water. Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | - |
| Density | ~1.07 g/cm³ | Predicted value |
Anticipated Spectroscopic Profile
-
¹H NMR (Proton NMR): The spectrum is expected to be symmetrical.[2]
-
~6.8-7.3 ppm: A set of multiplets corresponding to the 10 aromatic protons on the two phenyl rings.
-
~4.0 ppm: A triplet corresponding to the 4 protons of the two methylene groups adjacent to the oxygen atoms (-O-CH₂ -). The signal is shifted downfield due to the deshielding effect of the electronegative oxygen.
-
~1.9 ppm: A multiplet (likely a quintet) corresponding to the 4 protons of the two central methylene groups (-CH₂-CH₂ -).
-
-
¹³C NMR (Carbon NMR):
-
~159 ppm: Ipso-carbon of the phenyl ring attached to oxygen (C-O).
-
~114-130 ppm: Signals for the remaining aromatic carbons.
-
~67 ppm: Signal for the carbons adjacent to the oxygen atoms (-C H₂-O).
-
~26 ppm: Signal for the central carbons of the butane chain (-CH₂-C H₂-).
-
-
Infrared (IR) Spectroscopy:
-
3100-3000 cm⁻¹: Aromatic C-H stretching.
-
3000-2850 cm⁻¹: Aliphatic C-H stretching.
-
~1600 and ~1500 cm⁻¹: Aromatic C=C ring stretching vibrations.
-
~1240 cm⁻¹: Strong, characteristic aryl-alkyl ether C-O asymmetrical stretching.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A peak at m/z = 242.31, corresponding to the molecular weight of the compound.
-
Key Fragments: Expect fragmentation patterns involving cleavage of the ether bond or the butane chain, leading to fragments such as the phenoxy radical (m/z = 93) and related structures.
-
Synthesis and Purification
The most direct and reliable method for preparing 1,4-diphenoxybutane is the Williamson ether synthesis . This classic Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on a primary alkyl halide.[3]
Causality of Experimental Design
The chosen protocol is a double Williamson ether synthesis.
-
Nucleophile Generation: Phenol is not nucleophilic enough to displace a halide. A base (potassium carbonate) is used to deprotonate the phenol, forming the much more reactive potassium phenoxide in situ. Potassium carbonate is a moderately strong base that is easy to handle and less hazardous than alternatives like sodium hydride.[4]
-
Electrophile: 1,4-Dichlorobutane is selected as the electrophile. It is a primary alkyl halide, which is ideal for Sₙ2 reactions as it minimizes the competing E2 elimination reaction.[5] 1,4-Dibromobutane is also a suitable, albeit more reactive and expensive, alternative.
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetone is required. These solvents can dissolve the ionic phenoxide intermediate but do not have acidic protons that would re-protonate the nucleophile.
-
Heat: The reaction is heated under reflux to increase the reaction rate, ensuring completion within a reasonable timeframe.
Caption: General experimental workflow for the synthesis of 1,4-diphenoxybutane.
Detailed Experimental Protocol
Materials:
-
Phenol (2.1 eq.)
-
1,4-Dichlorobutane (1.0 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.5 eq.)
-
Acetone (anhydrous)
-
Dichloromethane (DCM)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (2.1 eq.), finely powdered potassium carbonate (2.5 eq.), and anhydrous acetone.
-
Addition of Electrophile: Begin stirring the suspension and add 1,4-dichlorobutane (1.0 eq.) to the flask.
-
Reflux: Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material (1,4-dichlorobutane) is consumed.
-
Cooling and Filtration: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid inorganic salts (K₂CO₃ and the KCl byproduct) through a pad of celite, washing the filter cake with a small amount of acetone.
-
Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator to yield the crude product.
-
Aqueous Workup: Dissolve the crude residue in dichloromethane. Transfer the solution to a separatory funnel and wash sequentially with 1M NaOH solution (to remove any unreacted phenol), deionized water, and finally with brine.
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 1,4-diphenoxybutane.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.
-
Validation: The identity and purity of the final product must be confirmed by the spectroscopic methods outlined in Section 3.0 and by melting point analysis.
Applications in Research and Drug Development
While 1,4-diphenoxybutane is not itself a therapeutic agent, its structure is of significant interest to medicinal chemists and material scientists. Organic scaffolds like dihydropyridines are known for their vast pharmaceutical applications.[6][7] The 1,4-diphenoxybutane structure serves as a valuable non-polar, flexible linker.
-
Molecular Scaffolding: The butane chain provides a defined four-carbon separation between two aromatic systems. This is a common strategy in drug design for creating bivalent ligands that can simultaneously interact with two binding sites on a protein or receptor, often leading to enhanced affinity and selectivity.
-
Linker in Prodrugs and Probes: The flexible and lipophilic nature of the linker can be used to improve the pharmacokinetic properties of a drug, such as membrane permeability. The ether bonds are generally stable under physiological conditions but can be designed for cleavage under specific enzymatic or chemical triggers.
-
Precursor in Materials Science: Symmetrical diaryl ethers are building blocks for polymers and other advanced materials. For instance, related structures like 1,4-diphenylbutane are used as precursors for constructing polycyclic aromatic hydrocarbons with interesting optoelectronic properties.[8] Similarly, the phenoxy groups in 1,4-diphenoxybutane could be functionalized to create more complex macromolecular architectures.
Safety, Handling, and Disposal
Proper handling of 1,4-diphenoxybutane and its precursors is essential for laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS).
| Aspect | Guideline | Source |
| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves (e.g., nitrile), and a lab coat. | - |
| Handling | Use in a well-ventilated area or a fume hood. Keep away from heat, sparks, and open flames. Avoid formation of dust and aerosols. Take precautionary measures against static discharge. | - |
| Storage | Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents. | - |
| First Aid (Eyes) | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | - |
| First Aid (Skin) | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur. | - |
| Environmental Hazards | Harmful to aquatic life with long-lasting effects. Avoid release to the environment. | - |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | - |
References
-
University of Colorado, Boulder. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Quora. (2014). Why can't the Williamson synthesis be used to prepare diphenyl ether? Retrieved from [Link]
-
Zhang, Z., et al. (2000). Clean procedure for synthesis of substituted diphenyl ethers via williamson reaction in ionic liquid. ResearchGate. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Study.com. (n.d.). Why can't the Williamson ether synthesis be used to prepare diphenyl ether? Retrieved from [Link]
-
MOLBASE. (n.d.). 4-phenoxybutoxybenzene 3459-88-9. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Butane, 1,4-diethoxy- (CAS 13344-00-8). Retrieved from [Link]
-
SpectraBase. (n.d.). (-)-(2R,3R)-2,3-DIHYDROXY-1,4-DIPHENYLBUTANE-1,4-DIONE. Retrieved from [Link]
-
FAQ. (n.d.). What is the application of 1,4-Dichlorobutane in organic synthesis and medicine? Retrieved from [Link]
-
ATB. (n.d.). 1,4-DIPHENYLBUTANE. Retrieved from [Link]
-
SpectraBase. (n.d.). 1,4-Diphenoxybenzene. Retrieved from [Link]
-
PubChem. (n.d.). 1-Phenoxybutane-1,4-diol. Retrieved from [Link]
-
PubChem. (n.d.). p-nitrophenyl N-acetyl-beta-D-glucosaminide. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0271452). Retrieved from [Link]
-
Makam, P., et al. (2022). 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. RSC Advances. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Dichlorobenzene. Retrieved from [Link]
-
NCBI Bookshelf. (2012). Table 4-2, Physical and Chemical Properties of 1,4-Dioxane. Retrieved from [Link]
-
Sharma, A., et al. (2017). Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines. RSC Advances. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. homework.study.com [homework.study.com]
- 6. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. 1,4-Diphenylbutane|High-Quality Research Chemical [benchchem.com]
